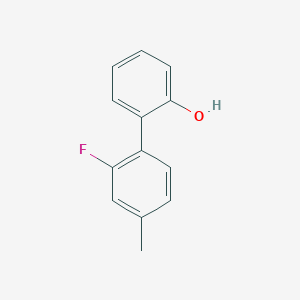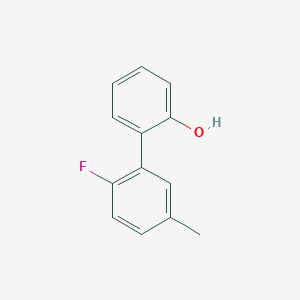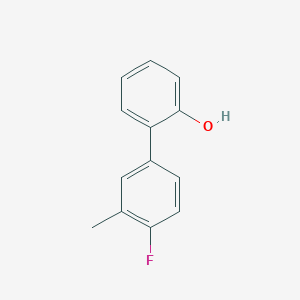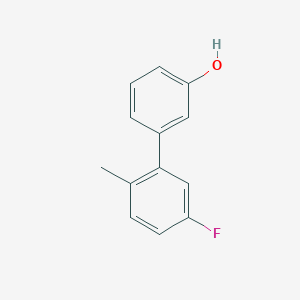
2-(3-Fluoro-4-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-methylphenyl)phenol, 95%, is a compound used in a variety of scientific applications, from medical research to industrial synthesis. It is an organic compound with a molecular formula of C8H7FO, and a molecular weight of 146.13 g/mol. It is a white crystalline solid with a melting point of 65-67°C. This compound has a variety of uses, including in the synthesis of pharmaceuticals and other organic compounds, and in medical research.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-4-methylphenyl)phenol, 95%, is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and other organic compounds, and in medical research. It is also used in the synthesis of polymers and other materials. In addition, it is used in the synthesis of fluorescent dyes and other materials.
Mecanismo De Acción
2-(3-Fluoro-4-methylphenyl)phenol, 95%, is a reactive compound and can react with other compounds in a variety of ways. The most common reaction is the Friedel-Crafts reaction, which involves the reaction of an activated aromatic ring with an alkyl halide. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at temperatures of around 100°C.
Biochemical and Physiological Effects
2-(3-Fluoro-4-methylphenyl)phenol, 95%, has a variety of biochemical and physiological effects. It is known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of this enzyme can lead to a decrease in inflammation and pain. In addition, it has been shown to have antimicrobial activity, and can inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-cancer activity, and can inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Fluoro-4-methylphenyl)phenol, 95%, has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is widely available. It is also relatively stable, and can be stored for long periods of time. Additionally, it is easy to synthesize and can be used in a variety of reactions.
However, there are also some limitations to using this compound in laboratory experiments. It is a relatively reactive compound, and can react with other compounds in a variety of ways. Additionally, it has a relatively low boiling point, and can vaporize at temperatures as low as 65-67°C. This can make it difficult to use in certain laboratory experiments.
Direcciones Futuras
2-(3-Fluoro-4-methylphenyl)phenol, 95%, has a variety of potential future applications. It could be used in the synthesis of new pharmaceuticals and other organic compounds. It could also be used to develop new materials, such as polymers and fluorescent dyes. Additionally, it could be used to develop new drugs or treatments for a variety of diseases, such as cancer and infectious diseases. Finally, it could be used to develop new methods of synthesis or reaction.
Métodos De Síntesis
2-(3-Fluoro-4-methylphenyl)phenol, 95%, can be synthesized using a variety of methods. A common method is the Friedel-Crafts reaction, which involves the reaction of an activated aromatic ring with an alkyl halide. In this reaction, 2-(3-Fluoro-4-methylphenyl)phenol, 95%, is formed by the reaction of 4-methylphenol with trifluoromethyl chloride. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at temperatures of around 100°C.
Propiedades
IUPAC Name |
2-(3-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHUTUPJCCXDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683447 |
Source


|
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-38-5 |
Source


|
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)
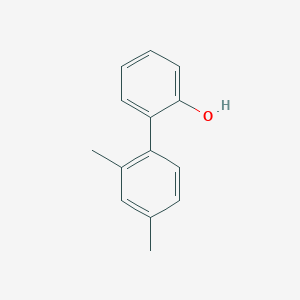
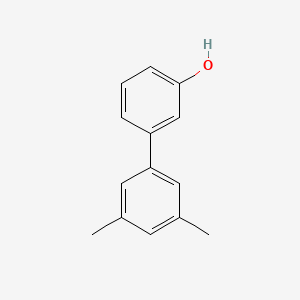
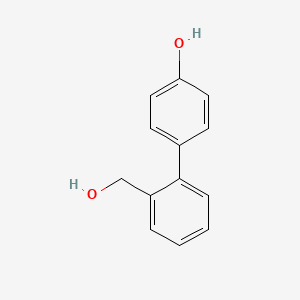

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)
